molecular formula C19H27N3O B8042516 2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole

2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole

Cat. No.: B8042516
M. Wt: 313.4 g/mol
InChI Key: VYWOHIFFGPJORL-UHFFFAOYSA-N
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Description

2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a di(piperidin-1-yl)methyl group at the 2-position and a methyl group at the 5-position

Properties

IUPAC Name

2-[di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-15-8-9-17-16(14-15)20-18(23-17)19(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h8-9,14,19H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWOHIFFGPJORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of an ortho-aminophenol with a carboxylic acid derivative. For instance, 2-aminophenol can react with acetic anhydride to form 2-methylbenzoxazole.

    Introduction of the Di(piperidin-1-yl)methyl Group: The di(piperidin-1-yl)methyl group can be introduced via a Mannich reaction. This involves the reaction of the benzoxazole with formaldehyde and piperidine under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzoxazole core or the piperidine rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine rings.

    Reduction: Reduced forms of the benzoxazole or piperidine rings.

    Substitution: Halogenated derivatives of the benzoxazole ring.

Scientific Research Applications

2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The di(piperidin-1-yl)methyl group enhances its binding affinity to these targets, potentially modulating their activity. The benzoxazole core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Lacks the di(piperidin-1-yl)methyl group, resulting in different chemical and biological properties.

    2-(Morpholin-4-yl)methyl-5-methyl-1,3-benzoxazole: Similar structure but with a morpholine ring instead of piperidine, leading to variations in reactivity and biological activity.

    2-(Piperidin-1-yl)methyl-5-methyl-1,3-benzoxazole: Contains only one piperidine ring, which affects its binding properties and chemical behavior.

Uniqueness

2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole is unique due to the presence of two piperidine rings, which significantly influence its chemical reactivity and biological interactions. This dual piperidine substitution enhances its potential as a versatile scaffold in drug design and material science.

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